Ethyl 3-amino-2-(4-chlorobenzyl)propanoate
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Overview
Description
Ethyl 3-amino-2-[(4-chlorophenyl)methyl]propanoate is an organic compound with the molecular formula C11H14ClNO2. This compound is characterized by the presence of an amino group, a chlorophenyl group, and an ester functional group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-2-[(4-chlorophenyl)methyl]propanoate typically involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate. The reaction is carried out under reflux conditions in ethanol, followed by purification through recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-2-[(4-chlorophenyl)methyl]propanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to form alcohol derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted chlorophenyl derivatives.
Scientific Research Applications
Ethyl 3-amino-2-[(4-chlorophenyl)methyl]propanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of ethyl 3-amino-2-[(4-chlorophenyl)methyl]propanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the chlorophenyl group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-amino-3-(4-chlorophenyl)propanoate
- Ethyl 2-amino-3-(4-chlorophenyl)propanoate
- Methyl 3-amino-2-[(4-chlorophenyl)methyl]propanoate
Uniqueness
Ethyl 3-amino-2-[(4-chlorophenyl)methyl]propanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an amino group and a chlorophenyl group allows for diverse chemical modifications and interactions, making it a valuable compound in scientific research .
Properties
Molecular Formula |
C12H16ClNO2 |
---|---|
Molecular Weight |
241.71 g/mol |
IUPAC Name |
ethyl 2-(aminomethyl)-3-(4-chlorophenyl)propanoate |
InChI |
InChI=1S/C12H16ClNO2/c1-2-16-12(15)10(8-14)7-9-3-5-11(13)6-4-9/h3-6,10H,2,7-8,14H2,1H3 |
InChI Key |
GABUZLJRDRBCPL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)Cl)CN |
Origin of Product |
United States |
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